N-(1H-imidazol-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C8H11N5 |
|---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H11N5/c1-13-5-2-7(12-13)11-6-8-9-3-4-10-8/h2-5H,6H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
WDCNXAIUOPGRPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine typically involves the formation of the imidazole and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . The pyrazole ring can be formed via the condensation of hydrazines with 1,3-diketones .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance yield and purity. For example, the use of microwave-assisted synthesis can reduce reaction times and improve product quality .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole or pyrazole oxides, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formulas.
Key Observations:
- Substituent Position: The position of the amine group on the pyrazole ring (3- vs. 4- or 5-) significantly impacts electronic properties.
- Heterocyclic Additions: Pyridine or imidazole substituents enhance π-π stacking interactions, which are critical in drug-receptor binding .
- Linker Flexibility : Ethylenediamine () or methylene bridges (target compound) influence conformational flexibility. Rigid linkers (e.g., aromatic rings in ) may restrict rotational freedom, affecting binding specificity.
Biological Activity
N-(1H-imidazol-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine, with CAS number 1247644-07-0, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 177.21 g/mol
- Structure : The compound features an imidazole ring and a pyrazole moiety, which are known for their biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in bacterial metabolism, leading to antimicrobial effects. This is particularly relevant in the context of antibiotic development.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways that affect cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds show effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.125 μg/mL |
| Escherichia coli | 50 μg/mL |
| Pseudomonas aeruginosa | 50 μg/mL |
| Bacillus subtilis | 3.125 μg/mL |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Antitumor Activity
Some studies have reported that pyrazole derivatives can exhibit antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. For example, derivatives have been shown to inhibit JAK2/3 and Aurora A/B kinases, which are critical in various cancers.
Case Studies
-
Synthesis and Evaluation :
A study synthesized several pyrazole derivatives and evaluated their biological activity against various pathogens. The results indicated that compounds with similar structural features to this compound exhibited promising antimicrobial and anticancer activities (Birajdar et al., 2021) . -
Pharmacological Profile :
Another comprehensive review highlighted the pharmacological profiles of imidazole and pyrazole derivatives, emphasizing their roles in enzyme inhibition and receptor modulation (PMC8597275) . This reinforces the potential utility of this compound in drug development.
Q & A
Q. Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Answer:
The synthesis typically involves coupling 1-methyl-1H-pyrazol-3-amine with a functionalized imidazole derivative. A common approach is the nucleophilic substitution of 1H-imidazol-2-ylmethyl chloride (or bromide) with 1-methyl-1H-pyrazol-3-amine in the presence of a base like potassium carbonate (KCO) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 60–80°C .
For optimization:
- Solvent selection : DMF enhances reactivity due to its high polarity, but DMSO may reduce side reactions.
- Base choice : KCO is preferred for mild conditions, while stronger bases (e.g., NaOH) risk decomposition of sensitive intermediates.
- Temperature control : Gradual heating (60–80°C) minimizes byproduct formation.
- Purification : Column chromatography with ethyl acetate/hexane mixtures or recrystallization from ethanol improves purity .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield Range | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 65–75% | 90–95 |
| Base | KCO | 70–80% | 92–97 |
| Temperature | 70°C | 75% | 95 |
| Purification Method | Column Chromatography | — | 98+ |
Basic: How is the molecular structure of this compound confirmed?
Q. Advanced: What crystallographic or spectroscopic techniques resolve ambiguities in tautomeric forms or hydrogen-bonding networks?
Answer:
Structural confirmation employs:
- X-ray crystallography : Resolves the imidazole-pyrazole linkage and confirms the absence of tautomerism. SHELX software is widely used for refinement, particularly for small-molecule crystals .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methyl groups on pyrazole N1 and imidazole C2) .
- FT-IR : Validates amine and aromatic C-H/N-H stretches (~3300 cm) .
For advanced analysis:
- Hydrogen-bonding patterns : Graph-set analysis (e.g., R_2$$^2(16) motifs) clarifies intermolecular interactions in crystal packing .
- Tautomer discrimination : N NMR or variable-temperature NMR distinguishes imidazole tautomers .
Basic: What biological activities are hypothesized for pyrazole-imidazole hybrids?
Q. Advanced: How can structure-activity relationship (SAR) studies guide functionalization to enhance target selectivity?
Answer:
Pyrazole-imidazole hybrids are explored for:
- Receptor modulation : Neurotensin receptors (NTS1/NTS2) due to amine-aryl interactions .
- Antimicrobial activity : Fluorinated derivatives show enhanced efficacy against Gram-positive bacteria .
Q. Methodological SAR strategies :
- Substituent effects : Introducing electron-withdrawing groups (e.g., -F, -CF) on the imidazole ring increases receptor binding affinity .
- Linker optimization : Methylene bridges between rings improve conformational flexibility and target engagement .
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like cyclooxygenase-2 (COX-2) .
Basic: How are solubility and stability challenges addressed for this compound?
Q. Advanced: What formulation strategies mitigate degradation under acidic/oxidative conditions?
Answer:
- Solubility enhancement : Co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride salts) improve aqueous solubility .
- Stability optimization : Lyophilization or storage in amber vials under inert gas (N) prevents oxidation. Avoid prolonged exposure to light or humidity .
For advanced formulations:
- Microencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protect against gastric degradation in oral delivery .
- pH-sensitive coatings : Enteric coatings (e.g., Eudragit®) ensure release in intestinal environments .
Basic: What analytical methods ensure purity and identity of the compound?
Q. Advanced: How are HPLC and mass spectrometry parameters optimized for trace impurity detection?
Answer:
Q. Advanced optimization :
- Column temperature : 30–40°C improves peak resolution for polar impurities.
- Ion source settings : Capillary voltage = 3.5 kV, desolvation gas flow = 800 L/h enhance sensitivity .
Basic: How can computational tools predict the compound’s pharmacokinetic properties?
Q. Advanced: What molecular dynamics simulations reveal about blood-brain barrier (BBB) penetration?
Answer:
- ADMET prediction : SwissADME or pkCSM estimate logP (∼2.1), BBB permeability (CNS MPO score >4), and cytochrome P450 interactions .
- Molecular dynamics (MD) : Simulations in lipid bilayers (e.g., CHARMM-GUI) assess passive diffusion rates. The methylene linker and imidazole ring enhance BBB penetration via lipid-mediated transport .
Basic: How are contradictions in reported biological data resolved?
Q. Advanced: What statistical approaches validate reproducibility across independent studies?
Answer:
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., fixed-effects models).
- Dose-response validation : EC values are replicated using standardized assays (e.g., radioligand binding for receptor affinity) .
- Bayesian statistics : Quantify uncertainty in IC measurements and adjust for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
